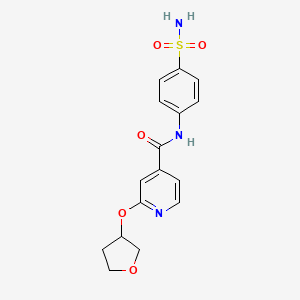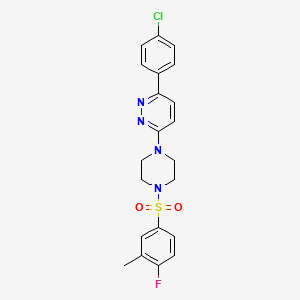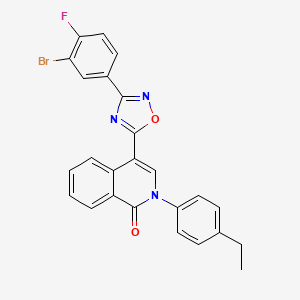
N-(4-sulfamoylphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sulfamoylphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as Sulfamoxole, is a sulfonamide antibiotic that has been used to treat various bacterial infections. It was first synthesized in 1960 and has been extensively studied for its pharmacological properties and potential applications in scientific research.
Aplicaciones Científicas De Investigación
AMPA Receptor Potentiation for Cognitive Deficits in Schizophrenia
- Research by Shaffer et al. (2015) identified a tetrahydrofuran ether class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. Their work led to the discovery of N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242), showing promise for treating cognitive deficits in schizophrenia patients (Shaffer et al., 2015).
Synthesis and Anticonvulsant Activity
- A study by Hasan et al. (2011) explored the synthesis of N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide derivatives. Their research demonstrated significant anticonvulsant activity in one of the synthesized compounds, offering potential for novel anticonvulsant therapies (Hasan et al., 2011).
Sulfonic Ester Reactivity and Biological Activity
- Kijewska et al. (2021) investigated sulfonic esters of N-oxyimides, focusing on their unique reactivity and broad range of biological activities. The study provided insights into the reactivity of these compounds toward different types of amines and their potential as serine protease inhibitors (Kijewska et al., 2021).
Corrosion Inhibition on Mild Steel
- Research by Yadav et al. (2015) focused on isonicotinamide derivatives as corrosion inhibitors. They investigated the effects of these compounds on mild steel in acidic media, showcasing their potential in industrial applications (Yadav et al., 2015).
Sulfamic Acid Catalyzed Synthesis for Pharmacological Activity
- A study by Bhirud et al. (2020) highlighted the synthesis of 3,5-[(sub)phenyl]-1H-pyrazole bearing N1-isonicotinoyl derivatives. These compounds exhibited notable anti-mycobacterial and antibacterial activities, as well as anti-cancer effects, indicating their potential in medical applications (Bhirud et al., 2020).
Xanthine Oxidase Inhibition
- Zhang et al. (2019) investigated N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. This research provided insights into the development of more potent inhibitors for therapeutic applications (Zhang et al., 2019).
Propiedades
IUPAC Name |
2-(oxolan-3-yloxy)-N-(4-sulfamoylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c17-25(21,22)14-3-1-12(2-4-14)19-16(20)11-5-7-18-15(9-11)24-13-6-8-23-10-13/h1-5,7,9,13H,6,8,10H2,(H,19,20)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCLQFNCGSCZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy]ethyl]morpholine](/img/structure/B2705619.png)


![4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2705623.png)


![N-isopropyl-N'-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2705630.png)

![Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B2705634.png)

![Ethyl 3-(4-methylphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2705637.png)
![7-ethyl-8-methyl-3-(4-phenylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2705638.png)